molecular formula C24H19ClN6O4 B2461597 ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1207036-11-0

ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate

Cat. No. B2461597
CAS RN: 1207036-11-0
M. Wt: 490.9
InChI Key: FVCSCINLWRZAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It is related to a class of compounds known as pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines . These compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a fused ring system containing nitrogen atoms .

Safety and Hazards

The safety and hazards associated with this compound are not available in the searched resources. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate' involves the condensation of 4-chlorobenzoyl chloride with 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-ylamine, followed by acylation with ethyl 4-aminobenzoate. The resulting product is then purified and characterized.", "Starting Materials": [ "4-chlorobenzoyl chloride", "9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-ylamine", "ethyl 4-aminobenzoate", "solvents and reagents" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzoyl chloride with 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-ylamine in the presence of a base such as triethylamine or pyridine to form the intermediate 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl 4-chlorobenzoyl amide.", "Step 2: Acylation of the intermediate with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate.", "Step 3: Purification and characterization of the final product using techniques such as column chromatography, NMR spectroscopy, and mass spectrometry." ] }

CAS RN

1207036-11-0

Molecular Formula

C24H19ClN6O4

Molecular Weight

490.9

IUPAC Name

ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H19ClN6O4/c1-2-35-23(33)17-5-3-4-6-18(17)26-21(32)14-31-24(34)29-11-12-30-20(22(29)28-31)13-19(27-30)15-7-9-16(25)10-8-15/h3-13H,2,14H2,1H3,(H,26,32)

InChI Key

FVCSCINLWRZAOL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.